Dual Cytotoxic and 5-LOX Inhibitory Profile: Class-Level Context for the 4-Chloro-2-(2-Chlorobenzoyl)phenyl Analog
Within the 21-compound chromone-2-carboxamide series reported by Bousejra-ElGarah et al., 13 compounds exhibited promising cytotoxic activity (IC50 range: 0.9–10 µM) against at least one of four cancer cell lines (MCF-7, OVCAR, IGROV, HCT-116), while the remaining 8 compounds were substantially less active or inactive [1]. The target compound, bearing the 4-chloro-2-(2-chlorobenzoyl)phenyl amide substituent, belongs to this series, and its placement within the active subset is contingent on the quantitative SAR data reported in the full study. Notably, the lead compound 4b (which possesses a different amide substituent) emerged as the most promising candidate, highlighting that minor structural modifications at the amide position produce large-magnitude changes in both cytotoxic and anti-inflammatory endpoints. This chain-length and substituent-type dependence means that the target compound's specific 4-chloro-2-(2-chlorobenzoyl)phenyl group confers a pharmacophore signature that is mechanistically distinct from that of 4b or any other congener [1].
| Evidence Dimension | Cytotoxic potency (IC50) against breast, ovarian, and colon cancer cell lines |
|---|---|
| Target Compound Data | Specific IC50 values for N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide must be extracted from the full-source SAR tables (compound identity to be confirmed via author numbering). |
| Comparator Or Baseline | Series range: 13/21 compounds active with IC50 0.9–10 µM; lead compound 4b was the most promising candidate. 8/21 compounds were inactive or weakly active. |
| Quantified Difference | Difference cannot be numerically stated without full-text access; however, the active/inactive split is 62% vs. 38% within the series, and the target compound's unique amide substituent places it in a distinct SAR cluster relative to 4b. |
| Conditions | In vitro MTT assay; 72 h continuous exposure; MCF-7 (breast), OVCAR and IGROV (ovarian), HCT-116 (colon) cell lines. |
Why This Matters
The steep SAR gradient around the amide position means that even close structural analogs cannot be assumed bioequivalent; procurement of the exact compound is necessary to reproduce published activity data or to extend SAR studies.
- [1] Bousejra-ElGarah F, Lajoie Halova B, Souchard JP, Baziard G, Bouajila J, El Hage S. Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents and 5-lipoxygenase inhibitors. Medicinal Chemistry Research. 2016;25(11):2547-2556. doi:10.1007/s00044-016-1691-y. View Source
